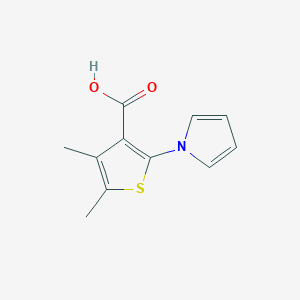

4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-8(2)15-10(9(7)11(13)14)12-5-3-4-6-12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDCVOFPAYSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358490 | |

| Record name | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26176-19-2 | |

| Record name | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The proposed synthesis employs a sequential Gewald aminothiophene synthesis followed by a Paal-Knorr pyrrole formation and subsequent hydrolysis. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a rigorous characterization workflow for the target compound. It is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this valuable molecule.

Introduction and Strategic Overview

The fusion of thiophene and pyrrole rings creates a unique heteroaromatic system that is a cornerstone in the design of novel therapeutic agents and functional materials. Thiophene-3-carboxylic acid derivatives, in particular, serve as crucial building blocks for compounds with anti-inflammatory and antimicrobial properties.[1] The target molecule, this compound (CAS No. 26176-19-2), combines these key structural motifs, presenting a scaffold ripe for exploration.[2][3]

Due to the absence of a single, established protocol in readily available literature, this guide proposes a highly convergent and efficient three-step synthetic strategy. The core of this approach is rooted in two powerful and well-documented name reactions:

-

The Gewald Aminothiophene Synthesis: A multicomponent reaction that assembles the substituted 2-aminothiophene core from simple precursors. This method is renowned for its operational simplicity and the availability of starting materials.[4]

-

The Paal-Knorr Pyrrole Synthesis: A classic condensation reaction to construct the pyrrole ring by reacting the primary amino group of the thiophene intermediate with a 1,4-dicarbonyl compound.[5][6]

The final step involves a standard ester hydrolysis to yield the target carboxylic acid. This strategic pathway ensures high yields and provides a clear, logical progression from commercially available starting materials to the final, highly functionalized product.

Proposed Synthetic Pathway

The synthesis is designed as a three-step sequence, commencing with the formation of a key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Synthesis)

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes involving the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.[7] The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[8]

Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (80 mL).

-

Add 2-butanone (0.1 mol, 7.21 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g).

-

Stir the mixture to ensure homogeneity.

-

Add morpholine (0.1 mol, 8.71 g) dropwise as a basic catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

If precipitation is slow, cool the flask in an ice bath.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.

Step 2: Synthesis of Ethyl 4,5-dimethyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[9][10] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[6][11]

Protocol:

-

In a 100 mL round-bottom flask, dissolve the 2-aminothiophene intermediate from Step 1 (0.05 mol, 10.66 g) in glacial acetic acid (40 mL).

-

Add 2,5-hexanedione (0.055 mol, 6.28 g, 1.1 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

-

The product may precipitate as a solid or separate as an oil. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to this compound

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid, followed by acidification.

Protocol:

-

Dissolve the crude ester from Step 2 (0.04 mol) in a mixture of ethanol (50 mL) and a 10% aqueous sodium hydroxide solution (50 mL).

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

-

The target carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield the final product.

Characterization Workflow

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is required.

Caption: Workflow for the structural and purity analysis.

Expected Characterization Data

The following table summarizes the expected analytical data for the target compound based on its chemical structure.

| Analysis Technique | Expected Results | Rationale |

| Molecular Formula | C₁₁H₁₁NO₂S | Calculated from the structure.[2] |

| Molecular Weight | 221.27 g/mol | Sum of atomic weights.[2] |

| ¹H NMR (CDCl₃, δ) | ~12-13 ppm (s, 1H, -COOH), ~6.0 ppm (s, 2H, pyrrole-H), ~2.2 ppm (s, 3H, thiophene-CH₃), ~2.0 ppm (s, 3H, thiophene-CH₃) | The acidic proton is highly deshielded. Pyrrole protons appear as a singlet due to symmetry. Two distinct methyl singlets are expected. |

| ¹³C NMR (CDCl₃, δ) | ~170 ppm (C=O), ~140-150 ppm (thiophene C-S & C-N), ~120-130 ppm (thiophene C-C), ~110 ppm (pyrrole C-H), ~15 ppm (CH₃ carbons) | Carboxylic carbon is downfield. Aromatic carbons appear in the typical range. Aliphatic methyl carbons are upfield. |

| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch of acid), ~1680 (strong, C=O stretch), ~1550 (C=C stretch), ~1380 (C-N stretch) | The broad O-H band is characteristic of a carboxylic acid dimer. The C=O stretch is a strong, defining peak. |

| HRMS (ESI) | m/z [M+H]⁺ calculated: 222.0583; [M-H]⁻ calculated: 220.0438 | High-resolution mass spectrometry will confirm the elemental composition with high accuracy. |

| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |

| Elemental Analysis | Calculated: C, 59.71%; H, 5.01%; N, 6.33%; S, 14.49% | Provides confirmation of the empirical formula and sample purity. |

Discussion and Future Outlook

The proposed synthetic route offers a reliable and scalable method for producing this compound. The use of the Gewald and Paal-Knorr reactions leverages decades of chemical literature, ensuring that the procedures are robust and well-understood.[11][12] The primary advantage of this pathway is its convergence, allowing for the rapid assembly of a complex heterocyclic system from simple, inexpensive starting materials.

This molecule represents a valuable scaffold for further chemical modification. The carboxylic acid handle allows for facile derivatization via esterification or amidation, opening avenues to create libraries of related compounds for screening in drug discovery programs.[1] Given the established biological activities of thiophene and pyrrole derivatives, this compound and its analogs are promising candidates for investigation as novel antibacterial, antifungal, or anti-inflammatory agents.[13][14]

References

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. 2010 (i) 209-246. Available from: [Link]

-

Wikipedia. Gewald reaction. Available from: [Link]

- Buchstaller, H.-P., et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Heterocycles.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. 2012, 4(1):173-178. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. 2021, 86 (21), pp 14856–14866. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 2018. Available from: [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. 2013, 3(4): 989-995. Available from: [Link]

-

Química Organica.org. Paal–Knorr synthesis of pyrrole. Available from: [Link]

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. 2011, 35: 813-851. Available from: [Link]

-

Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available from: [Link]

-

ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available from: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. 2011, 3(4):38-54. Available from: [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. 2018, 2018, M995. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. 2017, 13, 1155–1166. Available from: [Link]

-

IRIS UniGe. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. 2021. Available from: [Link]

-

YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. 2023. Available from: [Link]

-

Chemical Register. This compound (CAS No. 26176-19-2) Suppliers. Available from: [Link]

-

MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. 2022, 14(2), 195. Available from: [Link]

-

PubChem. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid. Available from: [Link]

-

ResearchGate. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. 2022. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5-Dimethyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid [cymitquimica.com]

- 3. This compound (CAS No. 26176-19-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

In-Depth Technical Guide to 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid (CAS No. 26176-19-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of the chemical compound 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, identified by the CAS number 26176-19-2. As a molecule incorporating both thiophene and pyrrole moieties, it resides at the intersection of heterocyclic chemistry and medicinal research. The inherent biological significance of these scaffolds suggests its potential as a versatile building block in the design and synthesis of novel therapeutic agents. This guide is intended to be a dynamic resource, consolidating available physicochemical data, spectroscopic information, and exploring its relevance within the broader context of drug discovery.

Chemical Identity and Molecular Structure

This compound is a substituted thiophene carboxylic acid derivative. The core structure consists of a thiophene ring substituted with two methyl groups, a pyrrole ring, and a carboxylic acid functional group. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and potential biological interactions.

Molecular Formula: C₁₁H₁₁NO₂S

Molecular Weight: 221.28 g/mol

IUPAC Name: this compound

SMILES: CC1=C(SC(=C1C(=O)O)N1C=CC=C1)C

InChI Key: DFPDCVOFPAYSKG-UHFFFAOYSA-N

The structural framework, featuring a planar aromatic pyrrole ring attached to a thiophene core, offers a rigid scaffold. The carboxylic acid group provides a key site for hydrogen bonding and potential salt formation, which is often critical for receptor binding and aqueous solubility in biological systems. The two methyl groups on the thiophene ring contribute to the molecule's lipophilicity and can influence its metabolic stability and binding pocket interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in areas like formulation and pharmacokinetic profiling.

| Property | Value | Source |

| Melting Point | 65-67 °C | [1] |

| Boiling Point (Predicted) | 403.3 ± 45.0 °C | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid | - |

| Storage | Room temperature | [3] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. The following provides an overview of the expected and reported spectroscopic features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following proton signals are anticipated:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield.

-

Pyrrole Protons: Signals corresponding to the protons on the pyrrole ring.

-

Thiophene Methyl Protons (-CH₃): Two singlets for the two methyl groups.

A documented ¹H NMR spectrum for a related compound, 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-, shows characteristic peaks in DMSO-d₆.[4] While not the exact compound, it provides a reference for the expected chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.

-

C-N Stretch: Bands associated with the pyrrole ring.

-

C-S Stretch: Characteristic vibrations for the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass is 221.05106 Da.[5] Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 221, followed by fragmentation patterns corresponding to the loss of the carboxylic acid group and other fragments from the heterocyclic rings.

Synthesis and Reactivity

The reactivity of this molecule is governed by its functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The heterocyclic rings can be susceptible to electrophilic substitution, although the specific reactivity will be influenced by the existing substituents. The stability of the compound is generally good under standard laboratory conditions, and it is typically stored at room temperature.[3]

Applications in Research and Drug Discovery

The structural motifs of pyrrole and thiophene are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. These heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.

-

Pyrrole Derivatives: The pyrrole ring is a core component of many natural products and synthetic drugs with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]

-

Thiophene Derivatives: Thiophene-containing compounds have also demonstrated significant therapeutic potential, with applications as anti-inflammatory, antimicrobial, and antiviral agents.[7]

Given this context, this compound serves as a valuable versatile small molecule scaffold and pharmaceutical intermediate .[8] Its structure presents multiple points for chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets. Researchers in drug discovery can utilize this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

While specific biological activity data for CAS 26176-19-2 is not yet published, its structural relationship to known bioactive molecules suggests that it is a promising candidate for further investigation.

Safety and Handling

Based on safety data for structurally related compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, it is recommended to consult the supplier's Safety Data Sheet (SDS).

Conclusion and Future Perspectives

This compound is a chemical compound with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure, combining the key heterocyclic systems of pyrrole and thiophene, makes it an attractive building block for the development of novel molecules with diverse biological activities. While current publicly available data on its specific physical properties and biological applications are limited, the established importance of its constituent moieties in drug discovery warrants further investigation. Future research efforts could focus on the full experimental characterization of its physicochemical properties, the development of efficient and scalable synthetic routes, and the exploration of its biological activity profile through systematic screening and derivatization. Such studies will undoubtedly unlock the full potential of this versatile chemical entity.

References

-

PubChem. Compound Summary for CID 900051. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 26176-19-2 (C11H11NO2S). Available from: [Link]

-

Angene Chemical. 4, 5-Dimethyl-2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid, min 95%, 1 gram. Available from: [Link]

-

AccelaChem. This compound. Available from: [Link]

-

Chemical Register. This compound (CAS No. 26176-19-2) Suppliers. Available from: [Link]

-

PubChem. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Kumar, P., et al. (2015).

-

MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

- El-Seedi, H. R., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539.

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]

-

ResearchGate. Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Available from: [Link]

-

SpectraBase. 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4,5-DIMETHYL-2-PYRROL-1-YL-THIOPHENE-3-CARBOXYLIC ACID [chemicalbook.com]

Title: A Strategic Guide to the Biological Activity Screening of Novel Pyrrole-Thiophene Compounds

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Pyrrole-thiophene derivatives represent a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. Their unique structural and electronic properties have made them the core of numerous molecules with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The journey from a newly synthesized compound to a viable drug candidate, however, is contingent upon a rigorous and systematic evaluation of its biological activity. A well-designed screening cascade is paramount; it not only identifies promising "hits" but also provides crucial early insights into a compound's mechanism of action and potential liabilities.

This guide, written from the perspective of a Senior Application Scientist, provides a field-proven framework for the comprehensive biological screening of novel pyrrole-thiophene compounds. We eschew a one-size-fits-all template, instead presenting an integrated, multi-tiered strategy. Our approach begins with broad, high-throughput assays to assess cytotoxicity and primary activity, progressively narrowing the focus to more complex, mechanism-based secondary and tertiary screens. The causality behind each experimental choice is explained, ensuring that the described workflow is a self-validating system for identifying and characterizing promising lead candidates for further development.

Part 1: The Screening Cascade: A Strategic Framework for Hit Identification

A tiered or cascaded approach is the cornerstone of an efficient drug discovery program. It maximizes resource allocation by eliminating unsuitable compounds early and focusing intensive efforts on the most promising candidates. This strategy mitigates the risk of late-stage failures, which can be incredibly costly.[3][4] Our proposed cascade is structured into three primary phases:

-

Primary Screening: Rapid, high-throughput assays designed to assess broad cytotoxicity and identify initial hits across key therapeutic areas. This phase includes preliminary in silico assessments.

-

Secondary Screening: Confirms and characterizes the activities observed in the primary screen. These assays are typically more specific and provide quantitative data on potency and selectivity.

-

Tertiary Screening & Mechanism of Action (MoA): In-depth studies to elucidate the specific molecular targets and pathways through which the compound exerts its biological effect.

Caption: A multi-tiered screening cascade for novel compounds.

Part 2: Primary Screening - Establishing a Foundation

The initial goal is to broadly assess the biological interaction of the compounds and eliminate those with undesirable properties, such as non-specific toxicity or poor drug-like characteristics.

In Silico and Early ADME-Tox Assessment

Before committing to wet-lab experiments, computational tools can provide invaluable predictive data. This step serves as a critical filter to prioritize compounds with a higher probability of success.

-

Rationale & Causality: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial because poor pharmacokinetics and toxicity are major reasons for drug failure.[3][5] In silico models use a compound's structure to predict properties like solubility, permeability, and potential for causing liver injury or genetic damage, allowing for the early deselection of compounds that are unlikely to be viable drugs.[6] Molecular docking can further refine this by predicting if the compounds can favorably bind to known therapeutic targets or anti-targets (proteins known to cause side effects).[7][8]

In Vitro Cytotoxicity Screening: The MTT Assay

This is the foundational wet-lab experiment. It quantifies the concentration at which a compound becomes toxic to living cells, providing a dual purpose: identifying compounds with potential anticancer activity and establishing a safe concentration window for subsequent non-cytotoxic assays (e.g., antimicrobial, anti-inflammatory). The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which is a proxy for cell viability.[9][10]

-

Principle of Causality: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[9]

-

Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colorectal adenocarcinoma)[2] and a non-cancerous control cell line (e.g., HEK-293)[2] into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole-thiophene compounds in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

| Compound ID | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) | Selectivity Index (SI)* |

| PT-001 | 5.2 | 7.8 | >100 | >19.2 |

| PT-002 | >100 | >100 | >100 | N/A |

| PT-003 | 15.4 | 22.1 | 35.0 | 2.3 |

| Doxorubicin | 0.8 | 1.1 | 5.4 | 6.8 |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Part 3: Secondary Screening - Elucidating Specific Activities

Compounds that pass the primary screen (i.e., are non-toxic at relevant concentrations or show potent, selective cytotoxicity) are advanced to secondary assays to confirm and quantify their specific biological activities.

Antimicrobial and Anti-Biofilm Activity

The spread of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Heterocyclic compounds like pyrroles and thiophenes are a rich source for such discovery.

-

Rationale & Causality: The first step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.[12] This is a fundamental measure of antibacterial potency.[13][14] Since many chronic infections are caused by bacteria living in biofilms—structured communities that are highly resistant to conventional antibiotics—it is also critical to assess a compound's ability to inhibit biofilm formation.[15][16]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[17]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

Biofilm Formation: In a 96-well flat-bottom plate, add the bacterial inoculum (adjusted to OD₆₀₀ of 0.01)[16] and the test compounds at sub-MIC concentrations.

-

Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow biofilm formation.[18]

-

Washing: Discard the planktonic (free-floating) bacteria and gently wash the wells twice with PBS to remove non-adherent cells, leaving the biofilm intact.[19]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[20]

-

Solubilization: Wash away the excess stain and allow the plate to dry. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[18][20]

-

Quantification: Measure the absorbance of the solubilized stain at 595 nm. A lower absorbance compared to the untreated control indicates inhibition of biofilm formation.

| Compound ID | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Biofilm Inhibition at ½ MIC (%) |

| PT-002 | 8 | 16 | 75.4 |

| PT-004 | 16 | >64 | 22.1 |

| Vancomycin | 1 | N/A | 15.0 |

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases. A key mediator of the inflammatory response is Cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[21] Selective inhibition of COX-2 is a validated therapeutic strategy.

-

Rationale & Causality: While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[22] Therefore, selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. A fluorometric or colorimetric assay can directly measure the peroxidase activity of the COX-2 enzyme, and a reduction in this activity in the presence of a test compound indicates inhibition.[11][23]

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.[22][24]

-

Enzyme/Inhibitor Pre-incubation: In a 96-well black plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations. Include a positive control (e.g., Celecoxib) and a no-inhibitor control. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and a fluorogenic probe (e.g., Amplex Red) to all wells.[23]

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over 5-10 minutes using a plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.[22]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value for each compound.

Part 4: Tertiary Screening - Unveiling the Mechanism of Action

For the most promising hits from secondary screening, the focus shifts to understanding how they work at a molecular level.

Mechanism of Action: Anti-inflammatory Pathway

A central regulator of inflammation is the Nuclear Factor kappa B (NF-κB) transcription factor.[25] In resting cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli trigger a signaling cascade that leads to the release of NF-κB, allowing it to move into the nucleus and activate the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[21][26] Inhibition of this pathway is a highly attractive strategy for developing potent anti-inflammatory drugs.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Assays to investigate NF-κB inhibition include reporter gene assays (measuring the activity of a reporter gene under the control of an NF-κB promoter) or measuring the levels of downstream inflammatory proteins like IL-6 or TNF-α via ELISA.

Conclusion

The biological screening of novel pyrrole-thiophene compounds requires a disciplined, multi-faceted strategy that extends beyond simple activity measurements. The framework presented in this guide—from initial in silico filtering and broad cytotoxicity assessment to specific secondary screens and deep mechanistic dives—provides a robust and logical pathway for identifying and validating promising drug candidates. By understanding the causality behind each assay and integrating these steps into a cohesive cascade, researchers can efficiently navigate the complexities of early-stage drug discovery, maximizing the potential of their chemical library to yield impactful new therapeutics.

References

- Screening for human ADME/Tox drug properties in drug discovery. (n.d.). PubMed.

- Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. (n.d.). Health Biotechnology and Biopharma (HBB).

- NF-κB signaling in inflamm

- The Nuclear Factor NF-κB Pathway in Inflamm

- NF-κB: At the Borders of Autoimmunity and Inflamm

- NF-κB: a key role in inflammatory diseases. (2001).

- ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Drug Discovery Today.

- ADME/Tox: Creating a Safer Drug-Discovery Pipeline. (2015). Biocompare.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.

- The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay. (n.d.). Benchchem.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023). IJCRT.org.

- Microtiter plate assays to assess antibiofilm activity against bacteria. (n.d.).

- Drug Discovery: ADME/Toxicity. (n.d.).

- Screening models for inflamm

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source not provided].

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). [Source not provided].

- NF-kB: THE PATHWAY OF INFLAMM

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.

- The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). [Source not provided].

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.

- Screening Methods for Antiinflamm

- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.

- Antimicrobial Susceptibility Testing. (n.d.).

- General Biofilm Assay Protocol. (n.d.). iGEM.

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.

- High-throughput assay for quantifying bacterial biofilm form

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).

- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.

- High-throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (n.d.). PubMed.

- Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers.

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.

- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). NIH.

- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). [Source not provided].

- A Phenotypic Screening Approach to Identify Anticancer Compounds Derived

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies. (2025). PubMed.

- Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. (n.d.). [Source not provided].

- Computational Docking of Pyrrole-Fused Heterocycles: A Compar

- in silico molecular docking studies on novel peptide analogues as potent hiv protease inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cell4pharma.com [cell4pharma.com]

- 7. Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets [healthbiotechpharm.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. pdb.apec.org [pdb.apec.org]

- 13. routledge.com [routledge.com]

- 14. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 15. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 16. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static.igem.org [static.igem.org]

- 21. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 22. assaygenie.com [assaygenie.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Thiophene-3-Carboxylic Acid Derivatives: A Guide to Rational Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a particularly valuable subclass: thiophene-3-carboxylic acid derivatives. We will dissect the critical role of substituent placement and functional group modification on the thiophene core, offering a framework for the rational design of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal links between chemical structure and biological function, supported by detailed experimental protocols and actionable insights for researchers in the field.

The Thiophene-3-Carboxylic Acid Scaffold: A Foundation for Discovery

Thiophene-3-carboxylic acid is a heterocyclic compound that serves as a versatile building block in organic synthesis.[2] Its sulfur-containing aromatic structure is electronically rich and serves as a bioisosteric replacement for phenyl rings, which can improve physicochemical properties, metabolic stability, and target binding affinity.[1][3] The carboxylic acid functional group at the 3-position provides a convenient handle for derivatization, allowing for the creation of diverse libraries of amides, esters, and other analogues tailored for specific biological targets.[2]

The reactivity of the thiophene ring is higher than that of benzene, readily undergoing electrophilic substitution.[1] This property, combined with established synthetic methodologies, makes the scaffold highly tractable for medicinal chemists.

Core Synthetic Strategy: The Gewald Reaction

A prevalent and efficient method for synthesizing the 2-aminothiophene scaffold, a common precursor for many active derivatives, is the Gewald reaction. This one-pot multicomponent reaction combines a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[4][5]

Caption: Fig 1. Conceptual overview of the Gewald Reaction.

Deconstructing the SAR: Key Principles of Molecular Modification

The biological activity of thiophene-3-carboxylic acid derivatives can be systematically tuned by modifying three key regions of the molecule: the carboxylic acid group at C3, the substituent at C2, and decorations on the C4 and C5 positions of the thiophene ring.

Caption: Fig 2. Key modification points for SAR studies.

Position 3: The Carboxylic Acid and Its Bioisosteres

The carboxylic acid group is a critical anchor. However, its acidic nature can lead to poor cell permeability and rapid metabolism. Conversion to a carboxamide is a common and highly effective strategy.

-

Causality: Replacing the carboxylic acid with a carboxamide introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which can establish new, favorable interactions within a target's binding site. This modification also removes the negative charge, often improving pharmacokinetic properties.

-

Evidence: In a series of c-Jun N-terminal kinase (JNK) inhibitors, converting the 3-carboxylic acid to a 3-carboxamide was essential for activity. The acid itself (compound 5a), the corresponding ester (5b), and a cyano group (5c) all resulted in a significant loss of JNK1 inhibitory activity.[6] Furthermore, moving the carboxamide to the 5-position rendered the compound completely inactive, highlighting the positional importance of this group.[6]

Position 2: The Engine of Activity

Substituents at the 2-position are often crucial for dictating the primary biological activity and selectivity of the compound. Large, complex side chains are frequently introduced here, often via an amide linkage to a 2-amino thiophene precursor.

-

Causality: The 2-position points into solvent-exposed regions or deep into binding pockets of many enzymes and receptors. Appending moieties like piperazine or piperidine rings allows the molecule to form extensive interactions, including hydrophobic, van der Waals, and hydrogen bonding, which are critical for high-affinity binding.

-

Evidence: In the development of acetylcholinesterase (AChE) inhibitors, a 2-acetamido linker was used to attach various cyclic amine moieties. The derivative incorporating a 4-(4-methoxyphenyl)piperazine group showed significantly higher inhibition (60%) compared to the reference drug donepezil (40%), demonstrating the powerful contribution of the C2 substituent.[7][8][9]

Positions 4 and 5: Modulators of Potency and Pharmacokinetics

While often less directly involved in core binding interactions, substituents at the C4 and C5 positions play a vital role in fine-tuning the molecule's properties.

-

Causality: Small alkyl groups or fused ring systems at these positions can influence the electronic properties of the thiophene ring, modulate solubility, and create steric bulk that can enhance selectivity for the target protein over off-targets. Fusing a ring system (e.g., to form a tetrahydrobenzothiophene) can lock the molecule into a more rigid conformation, which can be entropically favorable for binding, and can also increase lipophilicity to improve membrane permeability.

Case Study: SAR of Thiophene-3-Carboxamides as JNK Inhibitors

The development of JNK inhibitors provides an excellent, well-documented example of these SAR principles in action.[6][13] Researchers started with a core scaffold and systematically explored modifications at each key position.

| Compound ID | R2 Substituent | R4/R5 Substituents | JNK1 IC50 (µM) |

| 5g | -NH-Ph | H, H | 5.4 |

| 1 | -NH-(4-OH-Ph) | H, H | 0.9 |

| 3 | Phenyl Ring Core | H, H | > 100 |

| 5a | -NH-Ph (with COOH at C3) | H, H | > 100 |

| 5d | -NH-Ph | CH₃, H | > 25 |

| 5e | -NH-Ph | H, CH₃ | > 25 |

| 25 | -NH-(4-(piperidin-1-yl)phenyl) | H, H | 0.04 |

| 33 | -NH-(4-(morpholino)phenyl) | H, H | 0.03 |

Data synthesized from De et al., Bioorg Med Chem. 2011.[6]

Analysis of SAR:

-

Core Scaffold is Essential: Replacing the thiophene ring with a phenyl ring (Compound 3 ) eliminated activity, proving the privileged nature of the thiophene core.[6]

-

C3-Carboxamide is Critical: As noted earlier, replacing the C3-carboxamide with a carboxylic acid (Compound 5a ) abolished activity.[6]

-

C4/C5 Substitutions are Detrimental: Adding even small methyl groups at the 4- or 5-positions (Compounds 5d , 5e ) significantly reduced potency, suggesting these positions may be sterically constrained within the JNK binding site.[6]

-

C2 Substituent Drives Potency: The most dramatic gains in potency came from modifying the C2-anilino moiety. Adding a simple hydroxyl group at the para position (Compound 1 ) improved activity ~6-fold over the unsubstituted phenyl (Compound 5g ). The most potent compounds were achieved by introducing piperidine (Compound 25 ) or morpholine (Compound 33 ) rings, which likely extend into a solvent-exposed region to form additional favorable interactions, resulting in IC50 values in the nanomolar range.[6]

Experimental Protocols for SAR Elucidation

To execute a successful SAR campaign, robust and reproducible experimental methods are paramount. The following protocols provide a self-validating framework for the synthesis and evaluation of novel thiophene-3-carboxylic acid derivatives.

Protocol: Synthesis of a 2-(Acetamido)-tetrahydrobenzo[b]thiophene-3-carboxamide Derivative

This protocol is representative of a common synthetic sequence used to build diverse libraries.

Caption: Fig 3. Synthetic workflow for thiophene derivatives.

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add morpholine (0.1 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Cool the mixture to room temperature and pour into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the product.

-

Self-Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Step 2: Synthesis of Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Dissolve the product from Step 1 (0.05 mol) in 30 mL of glacial acetic acid.

-

Add chloroacetyl chloride (0.06 mol) dropwise while keeping the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.

-

Self-Validation: Monitor reaction completion by TLC. Confirm product structure by NMR and MS.

Step 3: Synthesis of the Final Carboxamide Derivative

-

Suspend the chloroacetamido intermediate from Step 2 (0.01 mol) and a desired substituted piperazine (e.g., 1-(4-methoxyphenyl)piperazine, 0.01 mol) in 40 mL of dioxane.

-

Add triethylamine (0.015 mol) as a base.

-

Heat the mixture to reflux and stir for 4-8 hours.[7]

-

After cooling, pour the reaction mixture into water and collect the solid product by filtration.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation: Verify the final structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for evaluating AChE inhibitors.

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

Substrate: 10 mM Acetylthiocholine iodide (ATCI) in PB.

-

Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.

-

Enzyme: Acetylcholinesterase (from Electric Eel), 0.1 U/mL in PB.

-

Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in PB. Ensure final DMSO concentration is <1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Phosphate Buffer.

-

20 µL of DTNB solution.

-

20 µL of test compound solution (or PB for control, or reference inhibitor like Donepezil).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells.

-

Immediately add 20 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (mAbs/min).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Self-Validation: A positive control (Donepezil) must show significant inhibition, and the negative control (buffer only) must show a stable, linear reaction rate. Plot % inhibition against a range of compound concentrations to determine the IC50 value.

-

Conclusion and Future Outlook

The thiophene-3-carboxylic acid scaffold is a remarkably fertile ground for the discovery of new medicines. A systematic approach to SAR, grounded in an understanding of how modifications at the C2, C3, C4, and C5 positions influence target binding and pharmacokinetics, is essential for success. The conversion of the carboxylic acid to a carboxamide is a proven strategy to enhance drug-like properties, while the C2 position offers a versatile point for installing complex side chains that drive potency and selectivity. As our understanding of disease biology deepens, this privileged scaffold, combined with the rational design principles outlined in this guide, will undoubtedly continue to yield novel and effective therapeutic agents across a wide range of diseases, from cancer to neurodegeneration.[4][14]

References

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI.

- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. ScienceDirect.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. PubMed.

- Pharmacological action and sar of thiophene derivatives: A review.

- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Thiophene-3-carboxylic acid. Chem-Impex.

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.

- Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activ

- Synthesis and Pharmacological Study of Thiophene Deriv

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrrol-Thiophene Molecules

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrol-thiophene based heterocyclic compounds represent a privileged class of molecular scaffolds, pivotal to advancements in medicinal chemistry and materials science.[1] Their unique π-conjugated system, tunable electronic properties, and versatile reactivity make them ideal candidates for the development of novel therapeutics and organic electronics.[1] This guide provides a comprehensive exploration of the core physicochemical properties of substituted pyrrol-thiophene molecules. We will delve into the causal relationships between substituent effects and the resultant electronic, optical, and solubility characteristics. Furthermore, this document outlines robust experimental and computational methodologies for the characterization of these molecules, ensuring a self-validating approach to research and development in this field.

Introduction: The Significance of the Pyrrol-Thiophene Core

The fusion of pyrrole and thiophene rings creates a unique heterocyclic system with a rich electronic landscape. Pyrrole, a nitrogen-containing five-membered ring, and thiophene, its sulfur-containing analogue, both contribute to a π-electron system that is highly susceptible to modification.[2] The strategic placement of substituents on this core scaffold allows for the fine-tuning of its physicochemical properties, a concept central to modern drug design and materials engineering.[3][4]

-

In Medicinal Chemistry: Pyrrol-thiophene derivatives are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] Their ability to interact with biological targets is heavily influenced by their electronic distribution, lipophilicity, and steric profile, all of which can be modulated by substituents.

-

In Materials Science: The tunable electronic properties of these molecules make them valuable components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1] The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate their performance in these applications.

This guide will systematically unpack the key physicochemical properties of these molecules and provide actionable protocols for their investigation.

Core Physicochemical Properties and the Influence of Substituents

The properties of a pyrrol-thiophene molecule are not merely the sum of its parts; they are a direct consequence of the electronic interplay between the core and its substituents. Understanding these structure-property relationships is paramount for rational design.

Electronic Properties

The electronic nature of the pyrrol-thiophene core is defined by its HOMO and LUMO energy levels. These frontier molecular orbitals govern the molecule's reactivity, electron-donating/accepting capabilities, and ultimately, its behavior in both biological and electronic systems.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the π-system. This leads to a destabilization (raising) of the HOMO level and a smaller impact on the LUMO level, resulting in a decreased HOMO-LUMO gap .

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the π-system. This causes a stabilization (lowering) of both the HOMO and LUMO levels , with a more pronounced effect on the LUMO. This also leads to a decreased HOMO-LUMO gap .[3]

These relationships are visually summarized in the diagram below.

Caption: Impact of substituents on HOMO/LUMO energy levels.

Optical Properties

The optical properties of substituted pyrrol-thiophenes are directly linked to their electronic structure. The absorption of UV-Visible light promotes an electron from the HOMO to the LUMO.[7] The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is determined by the HOMO-LUMO gap.[8]

-

Bathochromic Shift (Red Shift): Both EDGs and EWGs tend to decrease the HOMO-LUMO gap, leading to the absorption of lower energy (longer wavelength) light.[3] This results in a shift of λmax to the red end of the spectrum.

-

Hypsochromic Shift (Blue Shift): Substituents that cause steric hindrance can force the pyrrole and thiophene rings out of planarity.[4] This disruption of the π-conjugation increases the HOMO-LUMO gap, leading to a blue shift in λmax.[4]

Solubility and Lipophilicity

For applications in drug development, solubility and lipophilicity are critical parameters that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9] These properties are highly dependent on the nature of the substituents.

-

Polar Substituents: Groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) can increase aqueous solubility through hydrogen bonding.

-

Nonpolar Substituents: Alkyl and aryl groups increase the molecule's lipophilicity, which is often quantified by the partition coefficient (LogP).

The interplay of these properties is summarized in the table below.

| Property | Electron Donating Group (EDG) | Electron Withdrawing Group (EWG) | Sterically Hindering Group |

| HOMO Energy | Increases (destabilized) | Decreases (stabilized) | Varies |

| LUMO Energy | Slight Decrease | Decreases (stabilized) | Varies |

| HOMO-LUMO Gap | Decreases | Decreases | Increases |

| λmax (UV-Vis) | Bathochromic Shift (Red) | Bathochromic Shift (Red) | Hypsochromic Shift (Blue) |

| Solubility | Dependent on specific group | Dependent on specific group | Generally decreases |

Methodologies for Characterization: An Integrated Approach

A robust characterization of substituted pyrrol-thiophene molecules requires a synergistic combination of experimental techniques and computational modeling. This dual approach provides a self-validating system where theoretical predictions can be confirmed by empirical data.

Caption: Integrated workflow for molecule characterization.

Experimental Protocols

Cyclic voltammetry is an indispensable electrochemical technique for probing the redox behavior of molecules and estimating their HOMO and LUMO energy levels.[10][11]

Protocol: Determination of Redox Potentials

-

Preparation: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[10] Dissolve the sample compound at a concentration of 1-5 mM.

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential between the electrodes.[12]

-

Calibration: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record a second voltammogram.

-

Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. Calculate HOMO and LUMO energies using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.[13]

Protocol: Measurement of Absorption Spectrum

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).[14] The concentration should be adjusted to yield an absorbance between 0.5 and 1.5 at λmax.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[15] This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.[15]

-

Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax). The optical band gap can be estimated from the onset of the absorption band using the equation: E_g = 1240 / λ_onset.

Computational Chemistry Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for predicting and understanding the physicochemical properties of molecules at the atomic level.[16]

Protocol: DFT Calculation of Electronic Properties

-

Structure Optimization: The molecular geometry of the substituted pyrrol-thiophene is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[16] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[17]

-

Property Calculation: Single-point energy calculations are then performed to determine the HOMO and LUMO energies, molecular orbital distributions, and other electronic properties.

-

Spectral Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, allowing for a direct comparison with experimental data.[18]

Conclusion and Future Outlook

The ability to rationally design and synthesize substituted pyrrol-thiophene molecules with tailored physicochemical properties is a cornerstone of modern chemical science. The integrated approach of experimental characterization and computational modeling outlined in this guide provides a robust framework for advancing research in this area. As our understanding of structure-property relationships deepens, we can expect to see the development of even more sophisticated and effective pyrrol-thiophene-based molecules for a wide array of applications, from life-saving pharmaceuticals to next-generation electronic materials.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information.

-

Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor.

-

(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate.

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025). Scholars Middle East Publishers.

-

Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department at Valencia College.

-

Singh, M. V., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate.

-

PYRROLE, THIOPHENE AND FURAN. (n.d.). SlideShare.

-

(PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (n.d.). ResearchGate.

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (2020). ACS Omega.

-

3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. (2025). ResearchGate.

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.). ResearchGate.

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). National Center for Biotechnology Information.

-

Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-. (n.d.). DergiPark.

-

Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. (2023). ACS Omega.

-

Substituent Effect on the Optoelectronic Properties of Alternating Fluorene−Cyclopentadithiophene Copolymers. (n.d.). Macromolecules.

-

UV-Vis Spectroscopy of Dyes. (2020). JoVE.

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). ResearchGate.

-

Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.

-

Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024). Pearson.

-

Computational study of the synthesis of pyrrole-pyrazines. (n.d.). Hilaris Publisher.

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). National Center for Biotechnology Information.

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.

-

Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). MDPI.

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education.

-

UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry Department.

-

Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. (2017). Austin Publishing Group.

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). National Center for Biotechnology Information.

-

Synthetic approaches to functionalized thiophenes. (n.d.). ResearchGate.

-

Substituent effects on the optoelectronic properties of conjugated polymers for high-efficiency organic solar cells: a theoretical investigation. (n.d.). Organic and Undisciplined Chemistry Initiative.

-

General Methods of Preparation, and Uses of Heterocyclic Compounds. (n.d.). Unacademy.

-

Synthesis of Functionalized Polythiophenes and (2‐Thienylcarbonyl)pyrroles via Conjugate Addition of (2‐Thienylcarbonyl)thioacetanilides to Nitroalkenes. (2003). Sci-Hub.

-

Impact of terminal substituents on the electronic, vibrational and optical properties of thiophene–phenylene co-oligomers. (n.d.). RSC Publishing.

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate.

-

Computational methods for predicting properties. (n.d.). ProtoQSAR.

-

Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2026). Organic Letters.

-

Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts.

-

Heterocycles in Medicinal Chemistry II. (2024). National Center for Biotechnology Information.

-